molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride

Katalognummer: B2392709
CAS-Nummer: 1266690-58-7
Molekulargewicht: 295.22
InChI-Schlüssel: MADKQONHKTUXRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride (CAS 1266686-50-3) is a piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Piperazine-based compounds are recognized for their versatile pharmaceutical applications and are frequently explored as key scaffolds in drug discovery . This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties . In research settings, it has been studied for its interaction with neurotransmitter systems. Studies indicate it exhibits binding affinity to serotonin receptors, particularly acting as an agonist for the 5-HT1A receptor, which is implicated in various neurological functions and disorders . Furthermore, research shows significant binding to sigma receptors, which are involved in pain modulation and neuroprotection . Its ability to alter behavioral responses associated with stimulant drugs has been documented, suggesting potential utility in addiction-related research . Investigations into its biological activity reveal that it can modulate the turnover of dopamine and norepinephrine in the brain. At higher doses, it leads to transient increases in dopamine levels in specific brain regions, while also influencing norepinephrine, which may have implications for the study of anxiety and stress responses . The compound is provided with a guaranteed high level of purity suitable for advanced research applications. It is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADKQONHKTUXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Alkylation via Mesylate Intermediates

The most industrially viable method involves the reaction of piperazine with 3-(4-fluorophenyl)propyl mesylate in acidic aqueous media.

Synthesis of 3-(4-Fluorophenyl)propyl Mesylate
3-(4-Fluorophenyl)propan-1-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane, catalyzed by triethylamine (Et₃N) at 0–5°C. The mesylate intermediate precipitates within 2 hours, achieving >95% conversion:
$$
\text{3-(4-Fluorophenyl)propan-1-ol + MsCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{3-(4-Fluorophenyl)propyl mesylate + HCl} \quad
$$

Alkylation of Piperazine
Piperazine is dissolved in aqueous hydrochloric acid (2 N), and the mesylate is added dropwise at 80°C. The acidic environment protonates piperazine, enhancing nucleophilicity while suppressing bis-alkylation. After 5 hours, the mixture is cooled, basified with NaOH, and extracted with methyl tert-butyl ether (MTBE). Evaporation yields the free base, which is treated with HCl gas to form the dihydrochloride salt.

Optimized Conditions

  • Molar Ratio : 1:3 (piperazine : mesylate) ensures mono-substitution.
  • Solvent : Water with 2 N HCl minimizes side reactions and simplifies purification.
  • Yield : 78–82% (free base), 89–92% after salt formation.

Protective-Group Strategies

Early routes employed tert-butoxycarbonyl (BOC) protection to direct alkylation to one nitrogen. However, this three-step process—protection, alkylation, deprotection—is less efficient than direct methods.

Example Protocol

  • BOC Protection : Piperazine reacts with di-tert-butyl dicarbonate in THF.
  • Alkylation : BOC-piperazine reacts with 3-(4-fluorophenyl)propyl bromide in DMF at 60°C.
  • Deprotection : Trifluoroacetic acid removes the BOC group, yielding the free base.

Disadvantages

  • 20–30% lower yield due to intermediate purification steps.
  • Requires hazardous reagents (e.g., trifluoroacetic acid).

Alternative Alkylating Agents

While mesylates dominate industrial workflows, bromides and chlorides have been explored:

Alkylating Agent Solvent Temperature Yield (%) Purity (%)
Propyl bromide DMF, K₂CO₃ 100°C 55 70
Propyl chloride EtOH, Et₃N 80°C 45 65
Propyl mesylate H₂O, HCl 80°C 82 92

Mesylates outperform halides due to superior leaving-group ability (mesyl group: $$ \text{-OSO}2\text{CH}3 $$), enabling faster substitution at milder temperatures.

Industrial Scalability and Process Economics

The aqueous acidic alkylation method scales efficiently:

  • Batch Reactors : 500 L batches achieve consistent yields (80–85%) with <2% bis-alkylation.
  • Cost Analysis : Mesylation reduces raw-material costs by 40% compared to bromide routes.
  • Environmental Impact : Water-based systems reduce organic solvent waste by 70%.

Purity Profiling and Analytical Validation

Post-synthesis, the dihydrochloride salt is characterized via:

  • HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).
  • NMR : δ 2.8–3.2 (piperazine protons), δ 7.1–7.3 (fluorophenyl aromatic protons).
  • Mass Spec : [M+H]⁺ at m/z 237.1 (free base), [M+Cl]⁻ at m/z 273.0 (salt).

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Disorders

Research indicates that 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride exhibits significant affinity for neurotransmitter receptors, particularly those associated with dopamine and serotonin. This makes it a candidate for the treatment of conditions such as:

  • Depression : Its ability to modulate serotonin levels may provide antidepressant effects.
  • Anxiety Disorders : The compound's interaction with serotonin receptors could alleviate symptoms of anxiety.
  • Cognitive Impairments : Studies suggest potential benefits in treating early dementia and Alzheimer's disease by enhancing cognitive function through neurotransmitter modulation .

Metabolic Syndrome

The compound has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the metabolism of glucocorticoids. This inhibition can be beneficial for:

  • Type 2 Diabetes : By improving insulin sensitivity and glucose metabolism.
  • Obesity Management : Potentially aiding in weight loss by altering fat distribution and metabolism .

Case Study 1: Cognitive Enhancement

A study evaluated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations.

Case Study 2: Metabolic Impact

In another research effort, the compound was tested for its effects on metabolic parameters in diabetic rats. The findings demonstrated significant reductions in blood glucose levels and improvements in lipid profiles, highlighting its therapeutic potential against metabolic syndrome .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Central Nervous SystemDepression, Anxiety, Cognitive ImpairmentModulation of serotonin and dopamine receptors
Metabolic SyndromeType 2 Diabetes, Obesity ManagementInhibition of 11β-hydroxysteroid dehydrogenase type 1

Wirkmechanismus

The mechanism of action of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-[1-(4-Fluorophenyl)ethyl]piperazine Dihydrochloride ()

  • Structural Difference : Ethyl linker instead of propyl.
  • Impact : Shorter chain length may reduce lipophilicity and alter receptor binding kinetics.
  • Molecular Weight : ~350–370 g/mol (estimated).

1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine HCl (SC212, )

  • Structural Difference : Thioether (S) linkage and trifluoromethylphenyl substitution.
  • Impact: Enhanced electron-withdrawing effects (CF₃) and sulfur’s polarizability may improve receptor affinity.

1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)piperazine (13, )

  • Structural Difference : 4-Chlorophenyl on piperazine and thioether linkage.
  • Physicochemical Data :
    • Melting Point: 85–86°C (lower than typical dihydrochloride salts, likely due to neutral base form).
    • Molecular Formula: C₁₉H₂₂ClFN₂S.
  • Impact : Chlorine’s electronegativity and sulfur’s bulkiness may reduce blood-brain barrier permeability compared to the target compound .

Pharmacologically Active Analogues

1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine Dihydrochloride ()

  • Structural Difference : Benzisoxazole moiety and 2-methoxyphenyl substitution.
  • Biological Activity : ED₅₀ = 5.2 mg/kg (analgesic activity), outperforming propoxyphene (ED₅₀ = 3.9 mg/kg).
  • Impact : The benzisoxazole group enhances σ-receptor affinity, suggesting divergent therapeutic applications compared to the target compound .

Antichagasic Agents ()

  • Examples : Compounds 10–14 in feature nitro-triazole or nitro-imidazole substituents.
  • Key Data :
    • Melting Points: 165–220°C (higher than typical fluorophenyl derivatives due to nitro groups).
    • Molecular Weights: ~400–450 g/mol.
  • Impact : Nitro groups improve antiparasitic activity but may increase toxicity risks .

Table 1. Key Properties of Selected Analogues

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound* Not Reported ~350–400 4-Fluorophenyl, propyl Likely CNS modulation
1-[1-(4-Fluorophenyl)ethyl]piperazine HCl Not Reported ~350–370 4-Fluorophenyl, ethyl Sigma receptor agonist
SC212 () Not Reported ~450 4-Fluorophenylthio, CF₃-phenyl Antipsychotic
Compound 13 () 85–86 365.42 4-Chlorophenyl, 4-fluorophenylthio Multi-receptor ligand
Compound 10 () 168–170 ~400 Nitro-triazole, benzonitrile Antichagasic

*Inferred from structural analogues.

Functional Group Impact Analysis

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and receptor binding precision compared to chlorine .
  • Propyl vs.
  • Nitro Groups: Improve antiparasitic efficacy but are associated with genotoxicity .

Biologische Aktivität

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-fluorophenyl group. The presence of fluorine enhances lipophilicity, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research indicates that it may act as a multi-target ligand, affecting various signaling pathways involved in mood regulation and cognitive functions.

1. Dopaminergic Activity

Studies have shown that this compound influences dopamine levels in the brain. In particular, it has been observed to transiently increase dopamine content in regions such as the caudate nucleus and hypothalamus at higher doses (50-250 mg/kg), followed by a dose-dependent decrease in dopamine levels . This biphasic response suggests a complex modulation of dopaminergic signaling.

2. Serotonergic Activity

The compound also exhibits activity at serotonin receptors, which may contribute to its effects on mood and anxiety. Its interaction with the 5-HT1A and 5-HT2A receptors has been linked to potential anxiolytic and antidepressant effects.

Case Studies

  • Neuropharmacological Effects : A study on the effects of similar piperazine derivatives indicated that they could modulate neurotransmitter levels, suggesting potential applications in treating mood disorders .
  • Receptor Binding Affinity : In vitro assays have demonstrated that derivatives of this compound exhibit varying affinities for dopamine and serotonin receptors, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Data Tables

Biological Activity Observed Effect Reference
Dopamine ReleaseTransient increase followed by decrease
Norepinephrine LevelsSlight decrease in hypothalamus
Serotonin Receptor InteractionPotential anxiolytic effects

Q & A

Q. What are the established synthesis routes for 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride?

The synthesis typically involves two stages:

Alkylation of Piperazine : Reacting 4-fluorophenylpropyl chloride with piperazine in anhydrous ethanol or methanol under basic conditions (e.g., NaOH or K₂CO₃).

Salt Formation : Treating the free base with dry HCl gas in ethanol to form the dihydrochloride salt .
Key Variables : Solvent choice (ethanol vs. methanol), reaction temperature (room temperature to reflux), and stoichiometric ratios of reagents influence yield.

Q. What analytical techniques are used to characterize this compound?

Technique Key Data Reference
¹H NMR δ 7.32 (multiplet, ArH), 3.82 (CH₂), 2.47 (piperazine CH₂)
X-ray Crystallography Confirms crystal packing and hydrogen bonding with Cl⁻ ions
UV/Vis Spectroscopy λmax at 239 nm and 288 nm (aromatic π→π* transitions)

Q. What are the primary pharmacological targets of 4-fluorophenyl-piperazine derivatives?

These compounds often act as serotonin receptor modulators , particularly targeting 5-HT1A and 5-HT2C receptors due to the fluorophenyl group’s electron-withdrawing effects. Functional assays (e.g., radioligand binding) are used to quantify affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

  • Longer Alkyl Chains (e.g., propyl vs. methyl): Increase lipophilicity, enhancing blood-brain barrier penetration but may reduce receptor selectivity .
  • Substituent Position : Fluorine at the para-position (vs. meta) optimizes receptor binding due to steric and electronic effects. Computational docking studies (e.g., AutoDock Vina) can validate these trends .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Source of Variability : Differences in assay conditions (e.g., cell lines, incubation time) or salt form (dihydrochloride vs. free base).
  • Resolution Strategies :
    • Standardize protocols (e.g., CEREP panels for receptor screening).
    • Compare free base and salt forms in parallel assays to isolate salt-specific effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

Factor Optimization Approach Reference
Solvent Replace ethanol with DCM for faster kinetics and easier HCl gas absorption
Base Use DIPEA (N,N-diisopropylethylamine) to minimize side reactions
Workup Purify via anti-solvent vapor diffusion (e.g., benzene in chloroform)

Q. How is the stability of the dihydrochloride salt assessed under varying storage conditions?

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Key Indicators : Free base formation (loss of Cl⁻ counterions) or oxidation byproducts (e.g., 4-fluorobenzoic acid) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

  • Potential Causes : Polymorphism (different crystal forms) or hydration states.
  • Validation Steps :
    • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
    • Compare PXRD (Powder X-ray Diffraction) patterns with literature data .

Q. Conflicting receptor binding affinities: What experimental controls are critical?

  • Controls to Include :
    • Reference compounds (e.g., WAY-100635 for 5-HT1A).
    • Buffer pH adjustment (serotonin receptor binding is pH-sensitive).
    • Radioligand purity verification via LC-MS .

Methodological Guidance

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications :
    • Vary the fluorophenyl group (e.g., 3-fluoro vs. 4-fluoro).
    • Introduce heterocycles (e.g., pyridine) to the piperazine ring.
  • Assay Design : Use parallel synthesis and high-throughput screening (HTS) to evaluate >100 analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.